molecular formula C18H16O8 B191930 3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone CAS No. 146132-95-8

3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone

Cat. No. B191930
M. Wt: 360.3 g/mol
InChI Key: LHNLHJJGLDWGFS-UHFFFAOYSA-N
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Description

3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is a trimethoxyflavone that is the 3’,4’,5’-tri-O-methyl ether of tricetin . It is a methylated flavone from Artemisia frigida .


Synthesis Analysis

A phytochemical investigation of the leaves of Murraya paniculata resulted in a novel compound, 3′,5′-dihydroxy-5,7,4′-trimethoxyflavone, together with 13 known compounds .


Molecular Structure Analysis

The molecular formula of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is C18H16O8 and its molecular weight is 360.31 .


Chemical Reactions Analysis

The IR spectrum (KBr, ν, cm –1) of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is 3300, 1635, 1600, 1510, 1365, 1210, 1064 .

Scientific Research Applications

  • Antimicrobial Activity : Flavones isolated from plants like Artemisia giraldii have demonstrated antibiotic activity against bacteria like Staphylococcus aureus, Sarcina lutea, Escherichia coli, and others, as well as fungi like Aspergillus flavus (Zheng, Tan, Yang, & Liu, 1996).

  • Anti-HIV and Cytotoxic Activity : Certain flavones from Gardenia carinata exhibited cytotoxic activity against cell lines like P-388 and MCF-7 and inhibited DNA topoisomerase IIα activity. Some also showed anti-HIV-1 activity (Kongkum et al., 2012).

  • Antitumor Activity : Flavones from Artemisia argyi have shown inhibition of farnesyl protein transferase and the proliferation of tumor cell lines, along with inhibiting neovascularization in chick chorioallantoic membrane assay (Seo et al., 2003).

  • Binding to Human Serum Albumin : 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone, isolated from Artemisia plants, shows strong binding properties to human serum albumin, indicating potential for drug delivery systems (Tang, Wang, Luan, & Chen, 2005).

  • Synthesis and Chemical Studies : Research on the synthesis and dealkylation of such flavones offers insights into their structural properties and potential for creating derivatives with specific biological activities (HorieTokunaru, Tominaga, Yoshida, & Kawamura, 2006).

  • Antioxidant and Antibacterial Activities : Flavones isolated from plants like Dodonaea viscosa have demonstrated antioxidant and antibacterial properties, highlighting their potential in therapeutic applications (Teffo, Aderogba, & Eloff, 2010).

  • Antifungal Properties : Flavones from Varthemia iphionoides exhibited activity against various fungi, indicating potential use in antifungal applications (Afifi et al., 1991).

properties

IUPAC Name

3,5,7-trihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-12-4-8(5-13(24-2)18(12)25-3)17-16(22)15(21)14-10(20)6-9(19)7-11(14)26-17/h4-7,19-20,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNLHJJGLDWGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420502
Record name 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone

CAS RN

146132-95-8
Record name 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
CH Choi, KH Sun, CS An, JC Yoo, KS Hahm… - Biochemical and …, 2002 - Elsevier
Multidrug resistance (MDR) cells can be sensitized to anticancer drugs when treated concomitantly with chemosensitizers. In this study, chemosensitizing effects of 5,6,7,3 ′ ,4 ′ -…
Number of citations: 66 www.sciencedirect.com
CH Choi, JH Kim, SH Kim - Biochemical and biophysical research …, 2004 - Elsevier
During screening for the flavonoid chemosensitizers, it was found that 5,7,3 ′ ,4 ′ ,5 ′ -pentamethoxyflavone (PMF) was equipotent to verapamil in vitro with respect to the …
Number of citations: 48 www.sciencedirect.com
JM Jeong, CH Choi, SK Kang… - … of Pharmacy & …, 2007 - journals.library.ualberta.ca
Purpose. Flavonoids have been used as antioxidant, chemopreventive and chemosensitizing agents. In this study, eleven flavonoids containing a variety of hydroxy (OH) and/or …
Number of citations: 119 journals.library.ualberta.ca
JM Jeong, CH Choi - Journal of Pharmacy & …, 2007 - journals.library.ualberta.ca
Purpose.: Paclitaxel has problems with respect to bioavailability and resistance. The aim of this study was to select a P-glycoprotein (Pgp)-inhibitory flavonoid to enhance paclitaxel …
Number of citations: 15 journals.library.ualberta.ca
SD Sarker, L Nahar, SC Bachar… - … University Journal of …, 2020 - researchgate.net
Professor Bidyut Kanti Datta, a renowned professor of the Department of Pharmacy, Faculty of Pharmacy, University of Dhaka, died at the age of 73 on Friday 11 September 2020 in …
Number of citations: 4 www.researchgate.net
N Pavlović, N Milošević, M Đjanić… - Anti-Cancer Agents …, 2022 - ingentaconnect.com
Background: Urokinase-type plasminogen activator (uPA) system is a crucial pathway for tumor invasion and metastasis. Recently, multiple anticancer effects of quercetin have been …
Number of citations: 3 www.ingentaconnect.com
KR Markham - The flavonoids, 1975 - Springer
Over the past decade, the techniques used for the isolation of flavonoids from plant material have not changed drastically Review articles on this general topic by Seshadri (1962) and …
Number of citations: 86 link.springer.com
VG Kontogianni, P Charisiadis, A Primikyri… - Organic & …, 2013 - pubs.rsc.org
Correlations between hydrogen bonds and solvent effects on phenol –OH proton shieldings, temperature coefficients (Δδ/ΔT) and effects on OH diffusion coefficients for numerous …
Number of citations: 62 pubs.rsc.org
JJ Hilliard, HM Krause, JI Bernstein… - … Resistance: A Crisis in …, 1995 - Springer
4-Quinolone antibacterials are known to inhibit the topoisomerase II (DNA gyrase) of numerous bacterial species (among them Escherichia coli, Micrococcus luteus, Mycobacterium …
Number of citations: 76 link.springer.com
JA Boutin, F Chatelain-Egger, F Vella… - Chemico-biological …, 2005 - Elsevier
Quinone reductase 2 is a mammalian cytosolic FAD-dependent enzyme, the activity of which is not supported by conventional nicotinamide nucleotides. An endobiotic substrate has …
Number of citations: 57 www.sciencedirect.com

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